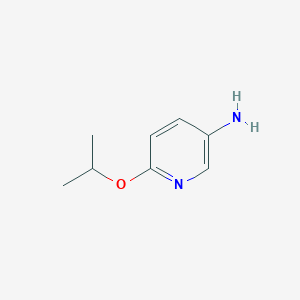

6-(Propan-2-yloxy)pyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yloxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOGVKFSKSGQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300233 | |

| Record name | 6-(1-Methylethoxy)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52025-36-2 | |

| Record name | 6-(1-Methylethoxy)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52025-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Methylethoxy)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(propan-2-yloxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Propan-2-yloxy)pyridin-3-amine (CAS Number: 52025-36-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Propan-2-yloxy)pyridin-3-amine, also known as 6-isopropoxypyridin-3-amine, is a key heterocyclic building block in modern medicinal chemistry. Its strategic substitution pattern, featuring a nucleophilic amino group and an isopropoxy moiety on a pyridine core, renders it a valuable intermediate in the synthesis of a diverse range of biologically active molecules. The aminopyridine scaffold is a well-established pharmacophore, particularly in the design of kinase inhibitors, due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, offering insights for its effective utilization in drug discovery and development programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 52025-36-2 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 152.19 g/mol | --INVALID-LINK-- |

| Appearance | Brown to black liquid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, protect from light | --INVALID-LINK-- |

| Predicted XlogP | 1.3 | --INVALID-LINK-- |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from a readily available substituted pyridine. A common and efficient route involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor followed by the reduction of a nitro group.

Logical Workflow for Synthesis

Physicochemical properties of 6-(Propan-2-yloxy)pyridin-3-amine

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Propan-2-yloxy)pyridin-3-amine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS: 52025-36-2), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document moves beyond a simple data sheet, offering insights into the structural rationale for the observed properties and presenting robust, validated protocols for their experimental determination. Key parameters including basicity (pKa), lipophilicity (logP), and solubility are discussed in detail, supported by predictive data and comparisons to analogous structures. The methodologies outlined herein are designed to ensure data integrity and reproducibility, empowering scientists to effectively utilize this scaffold in the synthesis and optimization of novel chemical entities.

Chemical Identity and Strategic Importance

Compound Overview

This compound, also known as 6-isopropoxypyridin-3-amine, is an amino-substituted pyridine derivative. The presence of a basic amino group, a pyridine core common in bioactive molecules, and a lipophilic isopropoxy moiety makes it a versatile intermediate for creating libraries of compounds with diverse pharmacological profiles. An accurate understanding of its fundamental physicochemical properties is a prerequisite for its successful application, influencing everything from reaction kinetics and purification strategies to the pharmacokinetic and pharmacodynamic behavior of its derivatives.

-

IUPAC Name: this compound

-

Synonyms: 6-Isopropoxypyridin-3-amine

-

CAS Number: 52025-36-2[1]

-

Molecular Formula: C₈H₁₂N₂O[2]

-

Chemical Structure:

Core Physicochemical Properties: Data and Expert Analysis

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. The data for this compound are summarized below, followed by an expert discussion on the structural basis for these characteristics.

| Property | Value / Description | Source |

| Molecular Weight | 152.19 g/mol | Calculated |

| Monoisotopic Mass | 152.09496 Da | PubChem[2] |

| Predicted XlogP | 1.3 | PubChem[2] |

| Predicted pKa | ~6.0 - 6.5 (for the pyridinium ion) | Inferred |

| Appearance | Typically an off-white to yellow solid | General Observation |

| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DMSO); limited aqueous solubility. | Inferred |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

Basicity (pKa): A Tale of Two Nitrogens

The structure of this compound features two basic nitrogen atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the exocyclic amino group.

-

Primary Site of Protonation: The lone pair of the ring nitrogen is more basic and is the primary site of protonation. The lone pair on the amino group is significantly less basic due to delocalization into the electron-deficient pyridine ring, a common feature in aminopyridines.

-

Influence of the Isopropoxy Group: The isopropoxy group at the 6-position is a moderate electron-donating group (EDG) via resonance. It donates electron density into the π-system of the pyridine ring. This increased electron density makes the ring nitrogen more nucleophilic and thus more basic. For context, the pKa of the conjugate acid of pyridine is 5.23, while that of 3-aminopyridine is approximately 6.04[3][4]. The additional electron-donating effect of the isopropoxy group is expected to further increase the basicity, leading to a predicted pKa in the range of 6.0-6.5. This enhanced basicity is a critical factor in designing salt formation strategies for downstream drug candidates.

Lipophilicity (logP) and Membrane Permeability

The partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which strongly correlates with its ability to cross biological membranes.

-

Interpretation of Predicted XlogP: The predicted XlogP value of 1.3 indicates that the compound has a balanced hydrophilic-lipophilic character[2]. It is moderately lipophilic, suggesting it is likely to have good membrane permeability, a desirable trait in drug discovery. The isopropoxy group contributes significantly to this lipophilicity compared to a smaller methoxy group.

Solubility Profile

Solubility is a gatekeeper property for oral bioavailability and formulation. While quantitative data is not publicly available, a qualitative assessment can be made.

-

Structural Rationale: The molecule's solubility is governed by a balance of competing factors. The polar amino group and the pyridine nitrogen can form hydrogen bonds with water, promoting aqueous solubility. Conversely, the aromatic core and the isopropyl group are hydrophobic and favor solubility in organic solvents. The methoxy group on a similar pyridine structure is noted to enhance solubility[5]. We anticipate that this compound will be readily soluble in polar organic solvents like methanol, ethanol, and DMSO, but will exhibit limited solubility in water.

Self-Validating Experimental Protocols

To ensure the generation of high-quality, reliable data, the following standardized protocols are recommended. These methods include internal checks and system suitability criteria, making them self-validating.

Protocol for pKa Determination via Potentiometric Titration

This method measures the pH of a solution as a function of the volume of added titrant, allowing for the precise determination of the pKa.

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). The calibration curve slope must be between 95-105% for the data to be valid.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% Methanol/80% Water) to ensure complete dissolution.

-

Titration: Place the solution in a jacketed beaker maintained at 25 °C and stir continuously. Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.02 mL) using an auto-titrator.

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point on the titration curve. The first derivative of the plot can be used to accurately locate the equivalence point.

References

A Technical Guide to the Structural Analysis of 6-(Propan-2-yloxy)pyridin-3-amine for Pharmaceutical Research

Abstract: This technical guide provides a comprehensive framework for the structural analysis of 6-(Propan-2-yloxy)pyridin-3-amine (CAS 52025-36-2), a heterocyclic building block of increasing importance in medicinal chemistry and drug development.[1] The aminopyridine scaffold is a privileged structure found in numerous kinase inhibitors and other targeted therapeutics.[2] This document offers an in-depth exploration of the essential analytical techniques required for unambiguous structure confirmation and purity assessment. It is designed for researchers, analytical scientists, and drug development professionals who handle, characterize, or utilize this compound in their workflows. The guide integrates established analytical principles with practical, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, ensuring scientific integrity and reproducibility.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a compound's physical properties and handling requirements is the foundation of any successful research endeavor. This compound is typically a brown to black liquid under standard conditions and requires refrigerated storage to maintain its integrity.[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 52025-36-2 | [1][4] |

| Molecular Formula | C₈H₁₂N₂O | [5] |

| Molecular Weight | 152.19 g/mol | [5] |

| Appearance | Brown to black liquid | [3] |

| Storage | 2-8°C, protect from light |[3] |

GHS Hazard and Safety Information

This compound is classified as hazardous and must be handled with appropriate precautions in a controlled laboratory environment.[3][6] Adherence to safety protocols is critical to mitigate risks.

Table 2: GHS Hazard Classification

| Hazard Code | Description | Source |

|---|---|---|

| H302 | Harmful if swallowed | [3][6] |

| H315 | Causes skin irritation | [3][6] |

| H319 | Causes serious eye irritation | [3][6] |

| H335 | May cause respiratory irritation |[3][6] |

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]

-

Engineering Controls: Handle the compound within a certified chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

Synthetic Context: A Note on Purity

The most common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-isopropoxy-5-nitropyridine.[10] This synthetic history is crucial for the analytical chemist, as it informs the potential impurity profile. Key impurities could include residual starting material or incompletely reduced intermediates. A multi-technique analytical approach is therefore essential for confirming not only the identity but also the purity of the final compound.

Core Methodologies for Structural Elucidation

The unambiguous structural confirmation of this compound relies on the synergistic application of several spectroscopic techniques. The following workflow illustrates the logical progression of analysis.

Caption: A typical workflow for the complete structural elucidation of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are necessary for a complete assignment.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[11]

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer.

3.1.1 ¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative numbers (integration).

Table 3: Predicted ¹H NMR Spectral Data

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | 6.8 - 7.2 | Doublet (d) | 1H | Aromatic proton ortho to ether |

| H-b | 6.5 - 6.9 | Doublet of Doublets (dd) | 1H | Aromatic proton between N and amine |

| H-c | 7.5 - 7.8 | Doublet (d) | 1H | Aromatic proton ortho to amine |

| H-d | 3.5 - 4.5 | Broad Singlet (br s) | 2H | Amine (-NH₂) protons |

| H-e | 4.8 - 5.4 | Septet (sept) | 1H | Isopropoxy methine (-CH) |

| H-f | 1.2 - 1.4 | Doublet (d) | 6H | Isopropoxy methyl (-CH₃) protons |

3.1.2 ¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected.

Table 4: Predicted ¹³C NMR Spectral Data

| Carbons | Predicted δ (ppm) | Assignment |

|---|---|---|

| C1-C5 | 110 - 160 | 5 distinct aromatic carbons of the pyridine ring |

| C6 | 65 - 75 | Isopropoxy methine carbon (-CH) |

| C7, C8 | 20 - 25 | 2 equivalent isopropoxy methyl carbons (-CH₃) |

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Experimental Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

The mass analyzer should be scanned over a range that includes the expected molecular ion, for instance, m/z 100-300.

Data Interpretation: The primary goal is to identify the molecular ion peak. For this compound (C₈H₁₂N₂O), the expected monoisotopic mass is 152.09 Da.[5] In positive mode ESI-MS, the expected protonated molecule [M+H]⁺ will have an m/z of approximately 153.10.[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Table 5: Predicted Collision Cross Section (CCS) Data for Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 153.10224 | 131.7 |

| [M+Na]⁺ | 175.08418 | 139.4 |

| [M-H]⁻ | 151.08768 | 133.9 |

Data sourced from PubChemLite, calculated using CCSbase.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a single drop of the liquid this compound sample directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically generate the final absorbance spectrum.

Data Interpretation: The IR spectrum will confirm the presence of the primary amine, the aromatic ring, and the ether linkage.

Table 6: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |

|---|---|---|---|

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | [12] |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring | [13] |

| 2980 - 2850 | C-H Aliphatic Stretch | Isopropoxy Group | [14] |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | [12] |

| 1600 - 1450 | C=C and C=N Ring Stretch | Pyridine Ring | [15] |

| 1335 - 1250 | C-N Aromatic Stretch | Aryl Amine | [12] |

| ~1240 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |[12] |

Application in Drug Discovery: A Versatile Scaffold

The structural features of this compound make it a highly valuable scaffold in medicinal chemistry. The 3-amino group and the pyridine ring nitrogen can serve as critical hydrogen bond donors and acceptors, respectively, enabling interaction with the hinge region of many protein kinases.[2] The isopropoxy group at the 6-position provides a lipophilic handle that can be modified to tune solubility and pharmacokinetic properties, while the remainder of the ring serves as a rigid core for building out further substitutions to explore structure-activity relationships (SAR).

Caption: Role of the title compound as a scaffold in a drug discovery workflow.

Conclusion

The structural analysis of this compound requires a meticulous, multi-faceted approach. While NMR spectroscopy provides the definitive map of the C-H framework, it must be corroborated by mass spectrometry to confirm molecular weight and infrared spectroscopy to verify the presence of key functional groups. This integrated analytical strategy is indispensable for ensuring the identity, purity, and quality of this key intermediate, thereby upholding the standards of scientific rigor required in modern pharmaceutical research and development.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 52025-36-2 [amp.chemicalbook.com]

- 4. This compound | 52025-36-2 [chemicalbook.com]

- 5. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. 6-(Propan-2-yloxy)pyridine-3-carboxylic acid | C9H11NO3 | CID 18625738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. opcw.org [opcw.org]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. fishersci.com [fishersci.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. swgdrug.org [swgdrug.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Pyridine [webbook.nist.gov]

- 14. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chimia.ch [chimia.ch]

Introduction: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Safe Handling of 6-(Propan-2-yloxy)pyridin-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, also known as 6-isopropoxypyridin-3-amine, is a substituted aminopyridine that has emerged as a valuable building block in medicinal chemistry. The aminopyridine moiety is a common feature in a wide range of biologically active compounds, including numerous kinase inhibitors developed for targeted cancer therapies.[1][2] The strategic placement of a nucleophilic amino group and a tunable isopropoxy group on the pyridine ring makes this compound a versatile synthon for constructing complex molecular architectures, often through robust methodologies like palladium-catalyzed cross-coupling reactions.[3]

However, its utility in synthesis is matched by a significant hazard profile. As a highly toxic and irritating substance, the safe handling of this compound is paramount to ensuring researcher safety and experimental integrity. This guide moves beyond generic safety data sheets to provide a detailed, field-proven framework for managing this chemical in a research and development setting. It is structured to explain the causality behind safety protocols, empowering scientists to build self-validating systems of safe laboratory practice.

Section 1: Comprehensive Hazard Analysis and Risk Mitigation

A thorough understanding of a compound's intrinsic hazards is the foundation of safe handling. This compound presents multiple acute and chronic risks that necessitate stringent controls.

Toxicological Profile

The primary danger of this compound lies in its high acute toxicity via multiple routes of exposure. It is classified under GHS as Acute Toxicity, Category 3 for oral, dermal, and inhalation routes. This classification indicates that even small quantities can be toxic if swallowed, inhaled, or absorbed through the skin. Furthermore, it may cause damage to unspecified organs through prolonged or repeated exposure (Specific Target Organ Toxicity - Repeated Exposure, Category 2).

The compound is also a significant irritant, classified as causing serious eye irritation (Category 2A) and skin irritation (Category 2). Inhalation may also lead to respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[4]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| STOT - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| STOT: Specific Target Organ Toxicity |

Physicochemical Hazards

While not highly flammable, this compound is combustible. A critical, often overlooked hazard is its potential to form explosive mixtures with air upon intense heating. Its vapors are heavier than air and can spread along floors, potentially reaching distant ignition sources. For the solid form, if finely distributed and whirled up, a dust explosion potential may be assumed.

Risk Assessment Workflow

Before any new project or procedure involving this compound, a formal risk assessment is mandatory. The following workflow should be adopted to ensure all hazards are identified and controlled.

Caption: Risk assessment workflow for handling hazardous compounds.

Section 2: Key Physicochemical Properties

Understanding the physical properties of this compound is crucial for designing safe handling procedures. Its melting point is particularly noteworthy, as it suggests the compound may be encountered as a low-melting solid or a liquid, depending on ambient laboratory conditions.

| Property | Value | Source |

| CAS Number | 52025-36-2 | [4][5][6] |

| Molecular Formula | C₈H₁₂N₂O | [7] |

| Molecular Weight | 152.19 g/mol | [7] |

| Appearance | Brown to black liquid or solid | [4] |

| Melting Point | 60 - 63 °C (140 - 145 °F) | |

| Boiling Point | 248 °C (478 °F) |

The relatively low melting point necessitates a handling protocol that can accommodate both solid and liquid phases. If handled as a solid, care must be taken to avoid generating dust. If handled as a liquid, its vapor pressure, while not high, still presents an inhalation risk due to the compound's high toxicity.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Given the compound's hazard profile, a multi-layered approach to protection, prioritizing engineering controls, is essential. This follows the established hierarchy of controls to minimize reliance on human behavior alone.

Caption: Hierarchy of controls, prioritizing engineering solutions.

Mandatory Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of toxic dust or vapors.

-

Ventilation: The laboratory must have sufficient general ventilation to ensure any fugitive emissions are diluted and exhausted.[8]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be worn at all times when handling this compound.

-

Hand Protection: Wear robust chemical-resistant gloves. Standard nitrile gloves may offer splash protection but should be changed immediately upon contamination. For extended handling, consider double-gloving or using thicker gloves like neoprene.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[8] Goggles protect against splashes, while the face shield provides an additional barrier for the entire face.

-

Body Protection: A flame-retardant lab coat is essential. An additional chemical-resistant apron should be worn when handling larger quantities or when there is a significant risk of splashes.[8]

-

Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is not typically required. However, in the event of a spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8]

Section 4: Standard Operating Procedures (SOPs) for Handling

The following protocols are designed to be self-validating systems, where the "why" behind each step reinforces safe practice.

SOP: Weighing and Aliquoting

-

Preparation: Don all required PPE. Designate a specific area within the fume hood for weighing. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

-

Tare Container: Place a clean, tared secondary container (e.g., a beaker) on the analytical balance inside the fume hood.

-

Dispensing: Carefully open the main container. Using a clean spatula or pipette, transfer the approximate required amount of the compound into a smaller, sealable vial (the primary container). Avoid generating dust by making slow, deliberate movements. If the compound is liquid, use a pipette.

-

Weighing: Seal the primary container. Remove it from the balance, then place the sealed primary container on the balance to obtain the precise weight. This "weighing by difference" method prevents contamination of the balance with a highly toxic substance.

-

Cleanup: Tightly seal the main stock bottle. Wipe down the spatula/pipette with a solvent-moistened cloth (e.g., ethanol) inside the hood, disposing of the cloth into a designated solid hazardous waste container.

SOP: Solution Preparation

-

Setup: In the fume hood, place a stir plate and a flask appropriately sized for the final solution volume.

-

Solvent Addition: Add the desired solvent to the flask first. This minimizes the risk of splashing the neat, toxic compound.

-

Compound Addition: Carefully add the pre-weighed this compound to the solvent in the flask.

-

Dissolution: Add a magnetic stir bar and begin stirring. If necessary, gently warm the solution, but do not heat aggressively to avoid creating vapors. Ensure the flask is loosely capped or equipped with a drying tube to prevent pressure buildup.

-

Storage: Once dissolved, transfer the solution to a clearly labeled, sealed container for storage or immediate use.

Section 5: Storage and Chemical Incompatibility

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] The recommended storage temperature is between 2-8°C.[4][9] The storage location should be a designated, locked cabinet for toxic chemicals to restrict access to authorized personnel only.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8][10] The amine group is basic and will react exothermically with strong acids. As an amine, it can also react with aldehydes, ketones, and epoxides.[8] These incompatibilities are rooted in the nucleophilic nature of the amino group and its potential for oxidation.

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

| Emergency Situation | Response Protocol |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11] |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Small Spill | Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[10] |

| Fire | Evacuate the lab. Use a dry chemical, CO₂, or water spray extinguisher. Firefighters must wear self-contained breathing apparatus and full protective clothing.[10] |

Section 7: Waste Management and Decontamination

All waste streams containing this compound are considered hazardous.

-

Waste Disposal: Dispose of all solid and liquid waste in clearly labeled, sealed hazardous waste containers. Do not mix with incompatible waste streams. Arrange for disposal via an approved waste disposal plant.

-

Decontamination: Decontaminate all glassware by rinsing with a suitable organic solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous waste. After the initial solvent rinse, glassware can be washed with soap and water. Decontaminate work surfaces in the fume hood by wiping with a solvent-moistened towel, disposing of the towel as solid hazardous waste.

Conclusion

This compound is a potent tool for drug discovery, but its utility demands a commensurate level of respect for its hazards. By integrating a deep understanding of its chemical properties with robust engineering controls, stringent PPE protocols, and detailed standard operating procedures, researchers can handle this compound safely and effectively. The principles outlined in this guide—risk assessment, control implementation, and emergency preparedness—form a comprehensive safety system that protects the most valuable asset in any laboratory: the scientist.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 52025-36-2 [amp.chemicalbook.com]

- 5. This compound | 52025-36-2 [chemicalbook.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

Discovery and history of 6-(Propan-2-yloxy)pyridin-3-amine

An In-depth Technical Guide to 6-(Propan-2-yloxy)pyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound, a key heterocyclic building block, has garnered significant attention in the field of medicinal chemistry. Its strategic substitution pattern, featuring a nucleophilic amine and an isopropoxy group on a pyridine core, renders it a valuable intermediate for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in modern drug discovery and development. Detailed experimental protocols and an exploration of the broader significance of the aminopyridine scaffold are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction and Overview

This compound, also known as 6-isopropoxypyridin-3-amine, belongs to the versatile class of aminopyridine derivatives. The aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, including a significant number of kinase inhibitors[1]. The unique electronic properties and structural rigidity of the pyridine ring, combined with the hydrogen bonding capabilities of the amino group, make it an ideal scaffold for interacting with various biological targets. The isopropoxy group at the 6-position can influence the compound's lipophilicity, metabolic stability, and overall physicochemical profile, making it a key feature for fine-tuning the properties of drug candidates.

This guide will delve into the historical context of this compound's synthesis and explore its applications as a foundational element in the construction of novel therapeutics.

Synthesis and Mechanistic Insights

The primary and most efficient synthesis of this compound involves the reduction of a nitro-substituted precursor. This approach is favored for its high yield and selectivity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 2-isopropoxy-5-nitropyridine as a readily accessible starting material. The core transformation is the reduction of the nitro group to an amine, a fundamental and well-understood reaction in organic synthesis.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the reduction of nitropyridines[2].

Reaction: Reduction of 2-Isopropoxy-5-nitropyridine

Materials:

-

2-Isopropoxy-5-nitropyridine

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a suitable reaction vessel, dissolve 2-isopropoxy-5-nitropyridine in methanol.

-

Carefully add 10% Palladium on carbon to the solution.

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature (20°C) for 6 hours under a hydrogen atmosphere.

-

Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield this compound as a brown oil, which may solidify upon standing. The product is often obtained in quantitative yield[2].

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.

-

Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

-

Hydrogen Source: Hydrogen gas is the reducing agent, and maintaining a positive pressure ensures the reaction proceeds to completion.

-

Filtration: Celite is used as a filter aid to effectively remove the fine particles of the palladium catalyst from the reaction mixture.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 52025-36-2 | [3][4][5] |

| Molecular Formula | C₈H₁₂N₂O | [6] |

| Molecular Weight | 152.19 g/mol | [6] |

| Appearance | Brown oil/solid | [2] |

| SMILES | CC(C)OC1=NC=C(C=C1)N | [6] |

| InChI | InChI=1S/C8H12N2O/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3 | [6] |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The aminopyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological targets.

Kinase Inhibitors

The pyridine core is a well-established scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases[1]. The amino group of this compound can be readily functionalized through reactions such as amide bond formation or cross-coupling reactions to introduce functionalities that target specific kinases.

Central Nervous System (CNS) Agents

Aminopyridine derivatives have shown promise as modulators of neuronal targets. For instance, analogs have been investigated for imaging aggregated α-synuclein in Parkinson's disease[7] and as ligands for nicotinic acetylcholine receptors (nAChRs)[8]. The isopropoxy group can enhance brain penetration by increasing lipophilicity, making this scaffold attractive for CNS drug discovery.

Antiviral Agents

The aminopyridine scaffold has been incorporated into potent antiviral agents. Notably, derivatives of a related 6-aminopyrazolo[3,4-b]pyridine have been developed as HIV-1 non-nucleoside reverse transcriptase inhibitors[9]. This highlights the potential of functionalized aminopyridines in the development of novel antiviral therapies.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward and high-yielding synthesis, coupled with the proven utility of the aminopyridine scaffold, makes it an attractive starting material for the discovery of novel therapeutics. The strategic placement of the amino and isopropoxy groups provides a platform for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of drug-like properties. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its significance for researchers in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound | 52025-36-2 [chemicalbook.com]

- 5. This compound | 52025-36-2 [amp.chemicalbook.com]

- 6. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Core: A Technical Guide to 6-(Propan-2-yloxy)pyridin-3-amine Derivatives in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(propan-2-yloxy)pyridin-3-amine scaffold has emerged as a privileged core structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its unique combination of a hydrogen bond-donating amine and a lipophilic isopropoxy group, attached to a pyridine ring, provides a versatile platform for designing potent and selective modulators of various biological targets. This technical guide delves into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives and their analogs. We will explore the causality behind synthetic strategies, dissect the nuances of SAR, and provide detailed experimental protocols for key methodologies, offering field-proven insights for researchers in drug discovery.

The Architectural Significance of the 6-Alkoxypyridin-3-amine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, and its substitution pattern dramatically influences its biological activity.[1] The 6-alkoxypyridin-3-amine scaffold, in particular, offers several strategic advantages:

-

Hinge-Binding Motif: The 3-amino group is a critical hydrogen bond donor, enabling potent interactions with the hinge region of many protein kinases. This interaction is a hallmark of numerous kinase inhibitors.[2][3]

-

Lipophilic Pocket Engagement: The 6-isopropoxy group provides a degree of lipophilicity, allowing for favorable interactions with hydrophobic pockets within the target protein. The branched nature of the isopropyl group can also impart conformational rigidity, which can be advantageous for binding affinity.

-

Tunable Physicochemical Properties: The alkoxy group at the 6-position can be readily modified to modulate solubility, metabolic stability, and other pharmacokinetic properties.

-

Vectors for Synthetic Elaboration: The pyridine ring and the amino group serve as versatile handles for further chemical modifications, allowing for the exploration of a wide chemical space to optimize potency and selectivity.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound and its derivatives often involves a multi-step approach, with the choice of route depending on the desired final compound and the availability of starting materials. A common and efficient strategy involves the nucleophilic aromatic substitution of a suitable dihalopyridine followed by reduction of a nitro group.

Synthesis of the Core Scaffold: this compound

A representative synthesis of the core scaffold is outlined below. This protocol is a self-validating system, with each step yielding a characterizable intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dichloropyridine

-

Sodium isopropoxide

-

Isopropyl alcohol

-

Nitric acid

-

Sulfuric acid

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step 1: Synthesis of 2-Chloro-6-isopropoxypyridine

-

To a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous isopropyl alcohol, add sodium isopropoxide (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford 2-chloro-6-isopropoxypyridine.

Step 2: Synthesis of 2-Isopropoxy-5-nitropyridine

-

To a stirred solution of 2-chloro-6-isopropoxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield 2-isopropoxy-5-nitropyridine.

Step 3: Synthesis of this compound

-

To a suspension of 2-isopropoxy-5-nitropyridine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite®, washing with ethanol.

-

Concentrate the filtrate in vacuo.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.

Diversification of the Scaffold: The Buchwald-Hartwig Amination

A cornerstone of modern medicinal chemistry, the Buchwald-Hartwig amination is a powerful tool for creating C-N bonds.[4][5][6][7][8] This palladium-catalyzed cross-coupling reaction allows for the facile derivatization of the 3-amino group of the core scaffold with a wide range of aryl and heteroaryl halides.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl halide (1.1 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4 eq)

-

Anhydrous toluene or dioxane

Procedure:

-

In an oven-dried Schlenk tube, combine this compound, the aryl/heteroaryl halide, the palladium precatalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents. Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitors: A Major Therapeutic Application

The aminopyridine scaffold is a well-established pharmacophore for kinase inhibition.[1][2][3][9] Derivatives of this compound have been explored as inhibitors of various kinases implicated in cancer and neurodegenerative diseases.

Key SAR Observations for Kinase Inhibition:

-

The 3-Amino Group: As mentioned, the NH₂ group is often crucial for forming hydrogen bonds with the kinase hinge region. N-alkylation or N-arylation of this group can modulate potency and selectivity. For example, in the development of JNK inhibitors, N-arylation of the aminopyridine core was found to be critical for activity.[2]

-

The 6-Isopropoxy Group: This group typically occupies a hydrophobic pocket. Modifications to the size and nature of the alkoxy group can fine-tune binding affinity. For instance, smaller alkoxy groups may be favored for some targets, while larger or more complex groups may be necessary for others.

-

Substitution on the Pyridine Ring: Introduction of substituents at other positions on the pyridine ring can impact activity. For example, a methyl group at the 4-position has been shown to be beneficial in some cases.

-

Derivatization of the 3-Amino Group: The most significant gains in potency and selectivity are often achieved by introducing complex substituents on the 3-amino group. These substituents can extend into other regions of the ATP-binding site, such as the solvent-exposed region or the ribose-binding pocket.

Table 1: Representative Kinase Inhibitory Activity of Aminopyridine Derivatives

| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Therapeutic Area | Reference |

| Aminopyrimidine | JNK1 | 15 | Inflammatory Diseases | [2] |

| 6-Amino-1,3,5-triazine | BTK | 17.0 | Cancer | [10] |

| 6-Amino-3-methylpyrimidinone | SHP2 | 0.043 (biochemical) | Cancer | [11] |

ADME/Toxicity Considerations

In addition to potency, favorable absorption, distribution, metabolism, and excretion (ADME) properties, as well as a good safety profile, are essential for a successful drug candidate. In silico tools are often employed in the early stages of drug discovery to predict these properties.[12][13][14]

General ADME/Tox Trends for Aminopyridine Derivatives:

-

Lipophilicity (LogP): The isopropoxy group contributes to the lipophilicity of the molecule. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.

-

Metabolic Stability: The pyridine ring can be susceptible to metabolism by cytochrome P450 enzymes. Strategies to block metabolic hotspots, such as the introduction of fluorine atoms, are often employed.

-

Toxicity: The aminopyridine scaffold itself is generally well-tolerated. However, specific derivatives can exhibit toxicity, and careful toxicological evaluation is necessary.

Visualizing the Molecular Landscape

Diagrams are invaluable tools for understanding complex biological and chemical concepts.

Caption: Synthetic workflow for this compound and its analogs.

Caption: Binding mode of 6-(isopropoxy)pyridin-3-amine derivatives in a kinase active site.

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable starting point for the design of novel therapeutic agents, particularly in the realm of kinase inhibition. Its synthetic tractability and favorable physicochemical properties make it an attractive core for further exploration. Future research in this area will likely focus on:

-

Exploring Novel Analogs: The synthesis and evaluation of new derivatives with diverse substituents to probe new regions of chemical space and identify compounds with improved potency and selectivity.

-

Multi-Targeting Ligands: The design of derivatives that can simultaneously modulate multiple targets, which may offer synergistic therapeutic benefits, particularly in complex diseases like cancer.

-

Advanced ADME/Tox Profiling: A more in-depth understanding of the metabolic fate and potential toxicities of these compounds through advanced in vitro and in vivo studies.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this versatile and promising chemical scaffold.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. researchgate.net [researchgate.net]

- 14. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 6-(Propan-2-yloxy)pyridin-3-amine: A Molecule of Pharmaceutical Interest

This technical guide provides an in-depth exploration of 6-(Propan-2-yloxy)pyridin-3-amine, a substituted aminopyridine with significant potential in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, and characterization, with a core focus on the theoretical and computational studies that can elucidate its structure, reactivity, and potential as a pharmacophore. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and advanced computational methodologies.

Introduction to this compound

This compound, also known as 6-isopropoxypyridin-3-amine, is a heterocyclic organic compound.[1] Its structure, featuring a pyridine ring substituted with an amino group and an isopropoxy group, makes it an attractive scaffold for the design of novel therapeutic agents. Aminopyridine derivatives are known to exhibit a wide range of biological activities, primarily by acting as blockers of voltage-gated potassium channels.[2] The isopropoxy group can modulate the molecule's lipophilicity and metabolic stability, crucial parameters in drug design.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 52025-36-2 | [1][3][4] |

| Molecular Formula | C8H12N2O | [5][6] |

| Molecular Weight | 152.19 g/mol | [5] |

| Appearance | Brown to black liquid | [1] |

| Storage Temperature | 2-8°C, protect from light | [1] |

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of a nitro-substituted precursor. A common synthetic route starts from 2-isopropoxy-5-nitro-pyridine.[5]

General Synthesis Protocol

A representative synthesis involves the reduction of 2-isopropoxy-5-nitropyridine. While specific reaction conditions can vary, a general protocol is outlined below:

-

Starting Material: 2-isopropoxy-5-nitropyridine.

-

Reducing Agent: A common method for nitro group reduction is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

-

Solvent: A protic solvent such as ethanol is typically used.[5]

-

Reaction Conditions: The reaction is usually carried out at room temperature with stirring for several hours.[5]

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by chromatography if necessary.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. Spectral data for this compound is available in chemical databases.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Theoretical and Computational Studies

Theoretical studies are invaluable for understanding the electronic structure, reactivity, and potential biological activity of molecules like this compound. Computational chemistry offers powerful tools to predict various molecular properties, guiding experimental design and accelerating the drug discovery process.[8][9]

Computational Methodologies

A variety of computational methods can be applied to study this molecule. The choice of method depends on the desired accuracy and the specific property being investigated.

-

Density Functional Theory (DFT): DFT is a widely used method that provides a good balance between accuracy and computational cost for studying the electronic properties of molecules.[8][10] The B3LYP functional with a basis set like cc-pVDZ is a common choice for such studies.[10]

-

Ab initio Methods: Methods like Hartree-Fock (HF) can also be used, though they are generally less accurate than DFT for many properties.[8]

-

Semi-Empirical Methods: These are faster but less accurate methods that can be useful for preliminary studies on larger systems.[8]

Workflow for Theoretical Analysis

The following workflow outlines a comprehensive theoretical study of this compound.

Caption: A typical workflow for the theoretical analysis of a drug-like molecule.

Key Theoretical Insights for this compound

Based on studies of similar aminopyridine compounds, several key theoretical insights can be anticipated for this compound:

-

Protonation Site: Theoretical calculations on aminopyridines consistently show that the ring nitrogen is the preferred site of protonation over the amino group nitrogen.[10][11] This is due to the higher curvature of the charge density field at the pyridine nitrogen.[10]

-

Molecular Geometry: The neutral form of the aminopyridine moiety is expected to have a pyramidal structure at the amino nitrogen, while the protonated (cationic) form is likely to be planar due to increased conjugation between the pyridine ring and the amino group.[10]

-

Reactivity: The molecular electrostatic potential (MEP) map will be crucial in identifying regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively. This is fundamental for understanding potential interactions with biological receptors.

-

Biological Interactions: The interaction with biological targets, such as ion channels, is likely mediated by electrostatic interactions and hydrogen bonding.[10] The protonated form is often the biologically active species.

Applications in Drug Discovery

The structural features of this compound make it a valuable building block in drug discovery. The aminopyridine core is a known pharmacophore for various targets, and the isopropoxy group can be used to fine-tune the physicochemical properties of a lead compound.

Potential Therapeutic Areas

Given the known activities of aminopyridines, this molecule could be a starting point for developing drugs for:

-

Neurological Disorders: As potassium channel blockers, aminopyridine derivatives have applications in conditions like multiple sclerosis.[2]

-

Oncology: Certain aminopyridine analogues have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are dysregulated in many cancers.[12]

-

Anticancer Agents: Some chloro-nitro-aminopyridine derivatives have shown anticancer activity.[13]

Computer-Aided Drug Design (CADD) Approach

Computational tools are instrumental in leveraging the potential of this compound in drug discovery.[9][14]

Caption: A generalized workflow for Computer-Aided Drug Design (CADD).

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Hazard Identification

Based on available data for this and similar compounds, the following hazards are noted:

-

Harmful if swallowed. [1]

-

Causes skin irritation. [1]

-

Causes serious eye irritation. [1]

-

May cause respiratory irritation. [1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[15]

-

Ventilation: Use only outdoors or in a well-ventilated area. Work under a fume hood.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

-

First Aid:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse skin with water.[15]

-

In case of eye contact: Rinse with plenty of water and seek medical attention.[15]

-

If swallowed: Give water to drink and seek immediate medical advice.[15]

-

If inhaled: Move to fresh air. If breathing is difficult, administer oxygen.[16]

-

Conclusion

This compound is a molecule with considerable potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and, most importantly, the theoretical and computational approaches that can be used to explore its chemical nature and biological activity. By integrating computational studies with experimental work, researchers can accelerate the discovery and optimization of novel drugs based on this promising scaffold.

References

- 1. This compound | 52025-36-2 [amp.chemicalbook.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound | 52025-36-2 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. This compound(52025-36-2) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]

- 10. Theoretical analysis of the molecular determinants responsible for the K(+) channel blocking by aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A theoretical study of the charge distribution of aminopyridines, aminopyrimidines, and some diazine N-oxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Synthesis of 6-(Propan-2-yloxy)pyridin-3-amine: A Detailed Protocol for Researchers

Introduction

6-(Propan-2-yloxy)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted aminopyridine scaffold is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors and modulators of various receptors. The strategic placement of the isopropoxy and amino groups allows for diverse downstream chemical modifications, making it an important intermediate in the synthesis of compound libraries for high-throughput screening and lead optimization.

This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound, commencing with the nucleophilic aromatic substitution (SNAr) on 2-chloro-5-nitropyridine, followed by the reduction of the nitro intermediate. The causality behind experimental choices, in-process controls, and detailed characterization are elucidated to ensure reproducibility and high purity of the final product.

Synthetic Strategy Overview

The synthesis is approached in two sequential steps, designed for efficiency and scalability.

Step 1: Nucleophilic Aromatic Substitution (SNAr) . The synthesis commences with the displacement of the chloride in 2-chloro-5-nitropyridine with an isopropoxide nucleophile. The electron-withdrawing nitro group at the para position strongly activates the pyridine ring towards nucleophilic attack, facilitating a high-yielding SNAr reaction.

Step 2: Reduction of the Nitro Group . The intermediate, 2-isopropoxy-5-nitropyridine, is then reduced to the target this compound. Several reduction methods are effective for this transformation; this protocol will detail a robust method using tin(II) chloride, a versatile and reliable reducing agent for nitroarenes.

Part 1: Synthesis of 2-Isopropoxy-5-nitropyridine via SNAr

This first part of the protocol details the nucleophilic aromatic substitution reaction to form the key intermediate.

Reaction Principle

The SNAr reaction proceeds via an addition-elimination mechanism. The isopropoxide anion, a potent nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine in 2-chloro-5-nitropyridine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired 2-isopropoxy-5-nitropyridine.

Experimental Protocol: Synthesis of 2-Isopropoxy-5-nitropyridine

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-nitropyridine | 4548-45-2 | 158.55 | 10.0 g | 0.063 mol |

| Sodium Isopropoxide | 683-60-3 | 82.08 | 6.2 g | 0.076 mol |

| Anhydrous Isopropanol | 67-63-0 | 60.10 | 150 mL | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |

| Saturated aq. NH4Cl | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous MgSO4 | 7487-88-9 | 120.37 | As needed | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Nitrogen/Argon inlet

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitropyridine (10.0 g, 0.063 mol).

-

Dissolution: Add anhydrous isopropanol (150 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Base: Carefully add sodium isopropoxide (6.2 g, 0.076 mol) portion-wise to the stirred solution. The addition may cause a slight exotherm.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Remove the isopropanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-isopropoxy-5-nitropyridine as a solid.

Expected Yield: 80-90%

Characterization of 2-Isopropoxy-5-nitropyridine:

-

Appearance: Yellow solid.

-

Molecular Formula: C₈H₁₀N₂O₃.[1]

-

Molecular Weight: 182.18 g/mol .

-

¹H NMR (CDCl₃, 400 MHz): δ 9.10 (d, J=2.8 Hz, 1H), 8.35 (dd, J=9.2, 2.8 Hz, 1H), 6.85 (d, J=9.2 Hz, 1H), 5.45 (sept, J=6.2 Hz, 1H), 1.40 (d, J=6.2 Hz, 6H).

-

Mass Spectrometry (ESI): m/z 183.1 [M+H]⁺.

Part 2: Synthesis of this compound via Nitro Reduction

This second part of the protocol details the reduction of the nitro intermediate to the final amine product.

Reaction Principle

The reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic media.[2][3] Tin(II) chloride in an acidic medium is a classic and effective method for this transformation.[4] The tin(II) ion acts as the reducing agent, transferring electrons to the nitro group, which is subsequently protonated by the acidic solvent.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Isopropoxy-5-nitropyridine | 24903-85-3 | 182.18 | 8.0 g | 0.044 mol |

| Tin(II) Chloride Dihydrate | 10025-69-1 | 225.63 | 49.5 g | 0.22 mol |

| Ethanol (95%) | 64-17-5 | 46.07 | 150 mL | - |

| Concentrated HCl | 7647-01-0 | 36.46 | As needed | - |

| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 | As needed | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - |

Equipment:

-

500 mL round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for work-up and extraction

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-isopropoxy-5-nitropyridine (8.0 g, 0.044 mol) and ethanol (150 mL).

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (49.5 g, 0.22 mol) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) for 2-3 hours.

-

In-Process Control: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

To the residue, add water (100 mL) and carefully basify with saturated aqueous sodium bicarbonate solution until the pH is ~8. This should be done in a fume hood as gas evolution will occur.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Expected Yield: 70-85%

Characterization of this compound:

-

Appearance: Off-white to light brown solid.

-

Molecular Formula: C₈H₁₂N₂O.[5]

-

Molecular Weight: 152.19 g/mol .

-